TES pentacene

Description

Contextualization of Oligoacene Derivatives in Organic Semiconductor Research

Oligoacenes are a class of organic compounds composed of linearly fused benzene (B151609) rings. encyclopedia.pub Their extended π-conjugated systems give rise to desirable semiconducting properties, making them prime candidates for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govencyclopedia.pub Pentacene (B32325), with its five fused rings, has long been a benchmark material in organic semiconductor research due to its high charge carrier mobility. mdpi.com However, the practical application of pristine pentacene is hampered by its poor solubility in common organic solvents and its instability in ambient conditions. nih.gov This necessitates the exploration of functionalized pentacene derivatives to overcome these limitations. nih.gov

Significance of Functionalization Strategies for Solution Processability and Performance

To address the shortcomings of pentacene, researchers have developed various functionalization strategies. nih.gov By attaching specific chemical groups to the pentacene core, it is possible to enhance its solubility, enabling solution-based processing techniques like spin-coating, inkjet printing, and drop-casting. mdpi.comencyclopedia.pub These methods are significantly more cost-effective and scalable compared to the vacuum deposition techniques required for pristine pentacene. nih.gov

Furthermore, functionalization can profoundly influence the solid-state packing of the molecules. nih.gov The introduction of bulky side groups, such as trialkylsilylethynyl moieties, can disrupt the herringbone packing characteristic of pentacene and promote more favorable π-π stacking arrangements. nih.govaip.org This, in turn, can lead to improved intermolecular electronic coupling and, consequently, enhanced charge transport properties and device performance. beilstein-journals.org

Overview of TES Pentacene as a Promising Organic Semiconductor

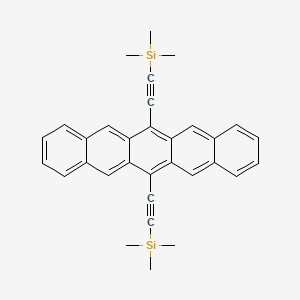

Among the various functionalized pentacenes, 6,13-bis(triethylsilylethynyl)pentacene, commonly known as this compound, has emerged as a material of significant interest. rsc.orgresearchgate.net The triethylsilylethynyl groups attached at the 6 and 13 positions of the pentacene core impart good solubility in organic solvents, making it suitable for solution-based fabrication of electronic devices. chemdad.com

While its charge carrier mobility is generally lower than that of its close relative, TIPS-pentacene (6,13-bis(triisopropylsilylethynyl)pentacene), this compound exhibits distinct crystal packing and charge transport characteristics. rsc.org Studies have shown that the smaller size of the triethylsilyl (TES) groups compared to the triisopropylsilyl (TIPS) groups leads to a one-dimensional (1D) slipped-stack packing arrangement in this compound, in contrast to the two-dimensional (2D) brick-wall structure of TIPS-pentacene. rsc.org This difference in molecular packing results in a much higher charge mobility anisotropy in this compound. rsc.org

Scope and Structure of the Academic Research Outline

This article provides a focused examination of the chemical compound this compound within the context of organic electronics. The subsequent sections will delve into the synthesis and chemical properties of this compound, its solid-state structure and morphology, its charge transport properties, and its application in organic field-effect transistors. The discussion will be supported by detailed research findings and data presented in interactive tables, offering a comprehensive overview of the current understanding of this important organic semiconductor.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[2-[13-(2-trimethylsilylethynyl)pentacen-6-yl]ethynyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30Si2/c1-33(2,3)17-15-27-29-19-23-11-7-9-13-25(23)21-31(29)28(16-18-34(4,5)6)32-22-26-14-10-8-12-24(26)20-30(27)32/h7-14,19-22H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKQRRZJBVVBMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398128-81-9 | |

| Record name | 398128-81-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Functionalization of Tes Pentacene

Historical Development of Soluble Pentacene (B32325) Derivatives

Pentacene, a polycyclic aromatic hydrocarbon composed of five linearly fused benzene (B151609) rings, has long been a subject of intense scientific interest due to its exceptional electronic properties, making it a benchmark material for organic semiconductors. bris.ac.ukencyclopedia.pub However, the practical application of pristine pentacene has been historically hindered by its significant drawbacks: poor solubility in common organic solvents and instability in the presence of air and light. encyclopedia.pubresearchgate.netsolubilityofthings.com These limitations make it challenging to deposit thin, uniform films required for electronic devices using cost-effective solution-based processing methods. encyclopedia.pubberkeley.edu

The quest for soluble pentacene derivatives began with the recognition that modifying the pentacene core could disrupt the strong intermolecular π-π stacking responsible for its low solubility, without completely compromising its desirable charge transport characteristics. Early efforts to synthesize pentacene itself date back to the early 20th century. bris.ac.ukresearchgate.net However, it was the need for solution-processable organic semiconductors in the late 20th and early 21st centuries that drove the development of functionalized pentacenes. researchgate.netacs.orgscispace.com

Two primary strategies emerged to overcome the solubility issue. The first involved the creation of soluble pentacene precursors. encyclopedia.pubresearchgate.net These precursors could be dissolved and processed into thin films, and then converted to pentacene through a subsequent reaction, often a retro-Diels-Alder reaction, induced by heat or light. encyclopedia.pubresearchgate.net While this approach offered a pathway to solution-deposited pentacene films, the conversion process could sometimes be incomplete or require conditions incompatible with certain substrates. scispace.com

The second, and ultimately more direct, strategy focused on the functionalization of the pentacene core itself by attaching solubilizing groups. encyclopedia.pub This approach led to the synthesis of a wide array of pentacene derivatives. acs.orgacs.org A significant breakthrough in this area was the introduction of bulky silyl (B83357) groups, which proved to be highly effective at increasing solubility. The attachment of trialkylsilylethynyl groups, in particular, at the 6 and 13 positions of the pentacene core, gave rise to a new class of highly soluble and stable pentacene derivatives. bris.ac.uk Among these, 6,13-bis(triethylsilylethynyl)pentacene, commonly known as TES pentacene, has emerged as a prominent and widely studied material.

Established Synthetic Routes to Trialkylsilylethynyl Pentacenes

The synthesis of trialkylsilylethynyl pentacenes, including the prominent this compound, has been a focal point of research aimed at producing high-performance organic semiconductors. The established synthetic routes primarily revolve around the functionalization of a pentacene precursor, pentacenequinone, which offers a versatile platform for introducing the desired side chains.

Precursor-Based Synthesis and Advantages in Purification

A common and effective method for synthesizing 6,13-bis(trialkylsilylethynyl)pentacenes involves a two-step process starting from 6,13-pentacenequinone (B1223199). acs.org This precursor-based approach is advantageous because the intermediate compounds are often more soluble and easier to handle than the final pentacene derivative, facilitating purification.

The general synthetic scheme proceeds as follows:

Nucleophilic Addition: The synthesis begins with the reaction of 6,13-pentacenequinone with a lithium trialkylsilylacetylide. This nucleophilic addition to the carbonyl groups of the quinone forms a diol intermediate, 6,13-bis(trialkylsilylethynyl)-6,13-dihydropentacene-6,13-diol.

Reductive Aromatization: The diol intermediate is then subjected to a reduction reaction to restore the aromatic pentacene core. A common reagent for this step is tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). mdpi.com This step removes the hydroxyl groups and re-establishes the fully conjugated π-system of the pentacene molecule.

The precursor-based route offers significant advantages in terms of purification. The intermediate diol can often be isolated and purified through standard techniques like column chromatography or recrystallization, removing impurities before the final aromatization step. This is crucial as the purity of the final semiconductor material directly impacts the performance of electronic devices.

Direct Functionalization Approaches and Yield Optimization

While the precursor-based synthesis is widely used, research has also explored more direct functionalization methods. However, the direct substitution onto a pre-formed pentacene core is challenging due to the reactivity of the pentacene molecule itself.

Significant efforts in the synthesis of this compound and its analogues have been directed towards optimizing reaction yields and conditions. Key areas of focus include:

Reagent Stoichiometry: Careful control of the molar ratios of the lithium acetylide reagent to the pentacenequinone is critical to ensure complete disubstitution and minimize the formation of monosubstituted byproducts.

Reaction Temperature and Time: The nucleophilic addition is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent. Reaction times are optimized to ensure the reaction goes to completion.

Reducing Agent and Conditions: The choice of reducing agent and the reaction conditions for the aromatization step can influence the final yield and purity. While SnCl₂ is common, other reducing systems have been investigated.

Scalability Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to larger-scale production of this compound presents several challenges that need to be addressed to ensure economic viability and consistent material quality for commercial applications. Key considerations include:

Process Safety: The use of pyrophoric reagents like organolithiums and strong acids requires careful handling and specialized equipment to ensure safe operation on a larger scale.

Reaction Work-up and Purification: The work-up and purification procedures, which may be straightforward on a lab scale, can become more complex and time-consuming at larger scales. Developing efficient and scalable purification methods, such as large-scale chromatography or optimized recrystallization protocols, is crucial.

Waste Management: The generation of chemical waste, particularly from solvents and reaction byproducts, is a significant environmental and cost consideration in large-scale synthesis. The development of greener synthetic routes with higher atom economy and reduced solvent usage is an important goal.

Batch-to-Batch Consistency: Ensuring consistent product quality, including purity and electronic properties, across different batches is paramount for commercial applications. This requires robust process control and analytical methods to monitor the synthesis and final product.

Advanced Purification Techniques for High-Purity this compound

The performance of organic field-effect transistors (OFETs) and other electronic devices based on this compound is highly dependent on the purity of the semiconductor material. Even trace impurities can act as charge traps, degrading device performance. Therefore, advanced purification techniques are essential to achieve the high purity required for these applications.

Commonly employed purification methods for this compound include:

Column Chromatography: This is a standard technique for separating the desired product from unreacted starting materials, byproducts, and other impurities. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation.

Recrystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for removing impurities. The low solubility of this compound in many common solvents at room temperature can be leveraged for effective purification by dissolving it in a hot solvent and allowing it to crystallize upon cooling.

Sublimation: For some organic semiconductors, sublimation under high vacuum is an effective final purification step. This process can remove non-volatile impurities.

The combination of multiple purification techniques is often necessary to achieve the highest purity levels. For instance, a crude product might first be purified by column chromatography, followed by one or more recrystallization steps.

Design Principles for Tailoring Pentacene Derivatives

The functionalization of the pentacene core is a powerful tool for tuning its material properties to meet the specific requirements of different electronic applications. The design of new pentacene derivatives is guided by several key principles:

Solubility Enhancement: As discussed, a primary goal of functionalization is to increase solubility to enable solution-based processing. The attachment of bulky and flexible side chains, such as the trialkylsilylethynyl groups in this compound, disrupts the crystal packing and increases solubility. bris.ac.uk

Control of Solid-State Packing: The arrangement of molecules in the solid state, or crystal packing, has a profound impact on the charge transport properties of the material. The nature and position of the substituents can be used to control the intermolecular π-π overlap and, consequently, the charge carrier mobility.

Electronic Properties Modification: The electronic properties of the pentacene core, such as the HOMO and LUMO energy levels, can be tuned by the introduction of electron-donating or electron-withdrawing groups. This allows for the engineering of materials with specific energy levels for efficient charge injection and transport in devices.

Stability Enhancement: Functionalization can also improve the stability of the pentacene molecule. The bulky silyl groups in this compound, for example, provide steric protection to the pentacene core, enhancing its resistance to oxidation and photodegradation.

The ability to systematically modify the structure of pentacene through chemical synthesis provides a versatile platform for the development of new organic semiconductors with tailored properties for a wide range of electronic applications.

Molecular Packing and Solid State Morphology of Tes Pentacene Thin Films

Fundamental Principles of Molecular Packing in π-Conjugated Organic Semiconductors

The self-assembly of π-conjugated organic semiconductors into ordered structures is governed by a delicate balance of intermolecular interactions. acs.orgkaust.edu.sakaust.edu.sa These noncovalent forces dictate the final solid-state morphology and, consequently, the material's performance in electronic devices. researchgate.netrsc.org

The molecular packing in organic semiconductors is primarily driven by noncovalent interactions, which, although weaker than covalent bonds, collectively determine the crystal structure. acs.orgresearchgate.net The dominant forces include:

π-π Interactions: These are attractive, noncovalent interactions between the electron clouds of aromatic rings. In pentacene (B32325) and its derivatives, the extensive π-system of the fused rings leads to a strong tendency for π-stacking, which is crucial for efficient charge transport. researchgate.net The degree of overlap between the π-orbitals of neighboring molecules is a key parameter for charge carrier mobility.

Van der Waals Forces: These are ubiquitous, short-range attractive forces arising from temporary fluctuations in electron density. They play a significant role in the close packing of molecules.

Electrostatic Interactions: For molecules with non-uniform charge distributions, such as those containing heteroatoms or polar substituents, electrostatic forces like dipole-dipole or quadrupole-quadrupole interactions can significantly influence the packing arrangement. researchgate.netseanryno.com While pentacene itself lacks a permanent dipole, its molecular quadrupole moment is a dominant factor in its intermolecular electrostatic interactions. seanryno.com

The interplay of these forces determines the final crystal packing, influencing key parameters like the distance between molecules and the degree of orbital overlap. kaust.edu.sa

The introduction of triethylsilyl (TES) groups at the 6 and 13 positions of the pentacene core has a profound impact on its molecular packing. sigmaaldrich.comnih.govacs.org These bulky side groups serve several crucial functions:

Increased Solubility: The primary motivation for adding silyl (B83357) groups is to enhance the solubility of pentacene in common organic solvents, enabling solution-based processing techniques. sigmaaldrich.comossila.com

Steric Hindrance: The TES groups provide steric hindrance that modifies the packing arrangement compared to unsubstituted pentacene. nih.gov While unsubstituted pentacene typically adopts a herringbone packing motif, the bulky TES groups favor a two-dimensional, brickwork-style π-stacking arrangement. acs.orgossila.com

Tuning of Intermolecular Distance: The size and shape of the alkyl groups on the silicon atom can be used to fine-tune the intermolecular spacing and the resulting electronic coupling. sigmaaldrich.com The triethylsilyl groups, being smaller than the more commonly studied triisopropylsilyl (TIPS) groups, lead to a different packing geometry. acs.org

The presence of the ethynyl (B1212043) linker keeps the bulky silyl groups away from the aromatic core, allowing for effective π-π stacking between adjacent pentacene molecules. ossila.com

Crystalline Polymorphism and Its Implications for TES Pentacene

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic materials, including pentacene and its derivatives. nih.govacs.orgresearchgate.net Different polymorphs can exhibit distinct molecular packing and, consequently, different electronic properties. core.ac.ukresearchgate.net

Both this compound and TIPS pentacene are widely studied soluble pentacene derivatives, and their different alkyl substituents lead to distinct packing motifs. sigmaaldrich.comacs.org

TIPS Pentacene: The larger triisopropylsilyl groups in TIPS pentacene promote a two-dimensional (2D) brickwork packing arrangement. acs.orgoregonstate.edu This structure is characterized by significant π-π overlap in two dimensions, which is beneficial for charge transport. researchgate.net

This compound: The smaller triethylsilyl groups in this compound result in a one-dimensional (1D) π-stacking arrangement with an offset. acs.org This leads to a more anisotropic charge transport, with higher mobility along the stacking direction. researchgate.net

The table below summarizes some of the key structural differences between the packing of TES and TIPS pentacene.

| Feature | This compound | TIPS Pentacene |

|---|---|---|

| Packing Motif | 1D π-stacking (offset) acs.org | 2D π-stacking (brickwork) acs.org |

| π-π Distance | ~3.46 Å acs.org | Varies with polymorph |

| Charge Transport Anisotropy | Higher (favors 1D transport) researchgate.net | Lower (more 2D transport) researchgate.net |

The difference in packing directly impacts the electronic properties. For instance, the in-plane mobility anisotropy is significantly stronger in this compound crystals compared to TIPS pentacene, reflecting the 1D nature of its charge transport pathways. researchgate.net

The existence of different polymorphs in this compound can be attributed to the subtle balance of intermolecular forces and the influence of processing conditions. nih.gov Factors such as the choice of solvent, crystallization temperature, and deposition technique can favor the formation of one polymorph over another. nih.gov

For unsubstituted pentacene, several polymorphs have been identified, characterized by different d(001)-spacings (interlayer periodicities) of 14.1 Å, 14.5 Å, 15.0 Å, and 15.4 Å. nih.govcore.ac.ukrug.nl The formation of these polymorphs is highly dependent on the substrate and growth conditions. core.ac.ukrug.nl While specific polymorphic structures for this compound are less extensively documented in a comparative manner to unsubstituted pentacene, it is understood that variations in processing can lead to different packing arrangements and degrees of crystallinity. nih.gov The rationalization for these structures lies in the system's attempt to achieve a thermodynamic minimum in free energy under specific kinetic constraints imposed by the deposition process.

Thin Film Growth Dynamics and Morphological Evolution of this compound

The performance of this compound-based devices is critically dependent on the morphology of the thin film, including factors like grain size, crystallinity, and surface coverage. nih.govnih.gov The growth of these films is a complex process influenced by various parameters. researchgate.netrsc.org

The initial stages of film growth involve the nucleation of molecules on the substrate surface. rsc.org The interaction between the this compound molecules and the substrate plays a crucial role in determining the growth mode. rsc.org For instance, on low-energy surfaces, a Volmer-Weber (island growth) mechanism may be observed, while on higher-energy surfaces, a Stranski-Krastanov (layer-plus-island) growth can occur. unict.it

As more material is deposited, these initial nuclei grow and coalesce to form crystalline grains. nih.govbohrium.com The size and orientation of these grains are critical for charge transport, as grain boundaries can act as traps for charge carriers and impede device performance. nih.gov The final morphology is a result of the interplay between molecular diffusion on the surface and the kinetics of incorporation into the growing crystal. nih.gov

Several techniques can be employed to control the thin film morphology of silylethynyl-substituted pentacenes, including:

Solvent Selection: The choice of solvent and the use of dual-solvent systems can alter crystal morphologies and improve device performance. rsc.orgresearchgate.net

Substrate Treatment: Modifying the substrate surface energy, for example, with self-assembled monolayers, can promote more ordered film growth. nih.govrsc.org

Deposition Technique: Methods like spin coating, dip coating, and solution shearing can produce films with different morphologies. nih.govnih.gov Solution shearing, in particular, can be used to induce specific polymorphic structures. nih.gov

Polymer Blends: Blending with an inert polymer binder can be used to improve film morphology and reduce crystal misorientation. rsc.orgresearchgate.net

Atomic Force Microscopy (AFM) studies have shown that thin films of this compound can form smooth, amorphous-like films under certain conditions, which can lead to lower charge carrier mobility compared to the more crystalline films of TIPS pentacene. nih.gov Achieving large, well-interconnected crystalline grains is therefore a key objective in the fabrication of high-performance this compound thin films. nih.govnih.gov

Solution-Processing Techniques for Film Formation

Solution-based deposition offers a scalable and cost-effective route for the fabrication of this compound thin films. The solubility of this compound in common organic solvents is enhanced by the presence of the triethylsilyl groups, making it amenable to various solution-processing techniques.

The choice of solvent plays a pivotal role in directing the crystallization process and controlling the morphology of this compound films. While specific studies detailing the effects of a wide range of solvents on this compound are not extensively documented in the reviewed literature, the principles of solvent-mediated crystallization observed for similar silylethynyl-pentacene derivatives, such as TIPS-pentacene, are instructive. For these materials, solvents with higher boiling points tend to evaporate more slowly, allowing more time for the molecules to self-organize into larger, more ordered crystalline domains. This can lead to improved charge transport properties in the resulting thin films. The interplay between solvent properties (e.g., boiling point, polarity, and vapor pressure) and the solubility of this compound is a key factor in achieving desired film morphologies.

The use of additives, such as insulating polymers, is a common strategy to improve the quality and performance of solution-processed organic semiconductor films. These additives can influence the crystallization process, modify the film morphology, and passivate trap states at the semiconductor-dielectric interface. For instance, blending organic semiconductors with polymers like polystyrene has been shown to induce vertical phase separation, where the semiconductor crystallizes at the top surface, leading to improved device performance. While specific research on additive engineering for this compound films is not widely available in the reviewed literature, this approach holds potential for optimizing the performance of this compound-based devices.

Large-area deposition techniques are essential for the commercial viability of organic electronics. Spin coating is a widely used laboratory technique for producing uniform thin films, and it has been employed for the deposition of silylethynyl-substituted pentacenes. For example, thin films of 5,14-bis(triethylsilylethynyl)pentacene have been deposited via spin-coating from a chloroform (B151607) solution. While specific parameters for spin-coating this compound are not detailed in the available literature, this method is a viable option for film formation.

Inkjet printing is another promising technique for large-area deposition, offering the advantage of direct patterning of the semiconductor layer. The formulation of the ink, including the choice of solvent and the concentration of this compound, is critical for successful and reliable printing. Although detailed studies on the inkjet printing of this compound are not prevalent, research on related compounds provides a framework for developing suitable ink formulations and printing processes.

Vacuum Deposition Methods for this compound Films

Vacuum deposition techniques provide a high degree of control over film growth, enabling the formation of highly ordered crystalline films with low levels of impurities.

Organic Molecular Beam Deposition (OMBD) is a high-vacuum technique that allows for the slow, controlled deposition of organic molecules onto a substrate. This method can produce highly ordered thin films, and the growth can be monitored in-situ. While the literature specifically detailing the OMBD of this compound is sparse, the technique is frequently used for unsubstituted pentacene and its derivatives. For pentacene, OMBD allows for precise control over the film thickness and morphology, leading to well-ordered crystalline domains. It is expected that OMBD could be similarly applied to this compound to achieve high-quality thin films.

Organic Vapor-Phase Deposition (OVPD) is another vacuum-based technique where an inert carrier gas is used to transport the evaporated organic material to a cooled substrate. This method combines the advantages of vacuum thermal evaporation with the potential for higher deposition rates and more efficient material usage. Research has been conducted on the fabrication of organic thin-film transistors (OTFTs) using various pentacene derivatives, including TES-pentacene, deposited via thermal evaporation. In these studies, the substrate temperature and deposition rate are critical parameters that influence the film's crystallinity and the resulting device performance. For a range of pentacene derivatives, including TES-pentacene, OTFTs were fabricated on highly doped silicon substrates with substrate temperatures varying from 30 to 60 °C and a nominal deposition rate of 0.1–0.5 Å s⁻¹.

Data Tables

Table 1: Comparison of In-Plane Mobility Anisotropy in Silylethynyl-Pentacene Single Crystals

| Compound | Mobility Ratio (μ_a / μ_b_) | Principal Mobility Axis Alignment |

| This compound | ~8 | Aligned with the crystallographic a-axis |

| TIPS Pentacene | 3.2 | At an angle of -14° with respect to the a-axis |

Table 2: Deposition Parameters for Pentacene Derivatives in OTFT Fabrication

| Pentacene Derivative | Deposition Method | Substrate Temperature | Deposition Rate |

| This compound | Thermal Evaporation | 30 - 60 °C | 0.1 - 0.5 Å s⁻¹ |

Supersonic Molecular Beam Deposition (SuMBD) for Defect Reduction

Supersonic Molecular Beam Deposition (SuMBD) is a novel deposition technique that offers significant advantages for improving the quality of organic semiconductor thin films by minimizing structural defects. rug.nl Unlike conventional thermal evaporation methods like Organic Molecular Beam Deposition (OMBD), SuMBD utilizes a supersonic jet expansion to accelerate molecules toward the substrate. rug.nl This process imparts significant kinetic energy to the molecules, which is a key factor in controlling the growth dynamics of the film. nih.govhu-berlin.de

The ability to create highly crystalline thin films is crucial for the performance of organic electronic devices, as defects such as grain boundaries can act as trapping sites for charge carriers, thereby reducing their mobility. rug.nl Research on pentacene, a closely related molecule, demonstrates that by increasing the kinetic energy (Ek) of the impinging molecules using SuMBD, it is possible to achieve a more uniform and less defected monolayer. nih.govhu-berlin.de At higher kinetic energies, the deposited molecules exhibit enhanced surface diffusion, leading to a higher density of smaller initial islands that coalesce more effectively. hu-berlin.deresearchgate.net This improved coalescence is critical for reducing the occurrence of grain boundaries and other structural defects. researchgate.net

Studies have shown that increasing the kinetic energy of pentacene molecules from thermal energies to approximately 6.4 eV results in a significant evolution in film morphology. hu-berlin.de The growth mode shifts from fractal-like islands, typical of thermal deposition, to islands with smoother borders that merge into a more continuous film at lower coverage. nih.govhu-berlin.de This process leads to a monolayer with a much lower defect density and a flatter surface. hu-berlin.de The interpretation of this growth, based on the diffusion-mediated model, indicates that the critical nucleus size for island formation can be reduced with higher kinetic energy. nih.govhu-berlin.de These findings suggest that SuMBD is a powerful technique for engineering high-quality crystalline films by providing precise control over the energy of the depositing molecules, thereby minimizing defects that are detrimental to device performance. rug.nl

Table 1: Effect of Kinetic Energy (Ek) in SuMBD on Pentacene Film Morphology

| Kinetic Energy (Ek) | Observed Morphology | Impact on Film Quality | Reference |

| Low (Thermal) | Fractal-like islands, limited coalescence | Higher density of grain boundaries and defects | nih.gov, hu-berlin.de |

| High (~6.4 eV) | Higher density of smaller islands, smooth borders, enhanced coalescence | More uniform, less defected monolayer with a flatter surface | nih.gov, hu-berlin.de |

Control of Grain Size, Orientation, and Anisotropy in Polycrystalline Films

The charge transport in organic semiconductor crystals is inherently anisotropic, meaning it varies depending on the crystallographic direction. aip.org This is particularly pronounced in this compound, whose molecular packing and crystal structure favor one-dimensional (1D) charge transport. aip.orgresearchgate.net This strong anisotropy makes the control of crystal grain size, orientation, and the resulting film anisotropy critical for optimizing the performance of electronic devices.

Studies comparing this compound with the related compound TIPS-pentacene, which has a crystal structure more favorable for two-dimensional (2D) charge transport, highlight the significant difference in their electrical properties. aip.orgresearchgate.net Ultrafast optical pump-terahertz probe techniques on single crystals revealed a charge carrier mobility anisotropy factor of approximately 12 ± 6 for this compound, compared to about 3.5 ± 0.6 for TIPS-pentacene. aip.orgresearchgate.net This confirms that charge transport in this compound is highly directional, with the highest mobility observed along the direction of maximum π-orbital overlap. aip.orgresearchgate.net

Table 2: Comparison of Charge Carrier Mobility Anisotropy

| Compound | Crystal Structure Favoring | Mobility Anisotropy Factor (a-b plane) | Reference |

| This compound | 1D Charge Transport | 12 ± 6 | aip.org, researchgate.net |

| TIPS-Pentacene | 2D Charge Transport | 3.5 ± 0.6 | aip.org, researchgate.net |

Identification and Characterization of Defects in this compound Films

The performance of organic semiconductor devices is significantly influenced by the presence of defects within the active thin film. rug.nl In polycrystalline this compound films, a variety of structural defects can arise during the deposition and growth process. These defects act as charge trapping sites, which can impede the movement of charge carriers and degrade device performance metrics like mobility. rug.nl

Table 3: Common Defects in Pentacene-Based Films and Characterization Methods

| Defect Type | Description | Impact on Performance | Characterization Method(s) | Reference |

| Grain Boundaries | Interfaces between misoriented crystallites. | Act as charge carrier traps; reduce mobility. | Atomic Force Microscopy (AFM) | rug.nl, researchgate.net |

| Dislocations | Interruptions in the regular crystal lattice. | Can act as scattering centers and trap sites. | Atomic Force Microscopy (AFM) | rug.nl |

| Electronic Trap States | Localized energy levels within the band gap caused by structural defects or impurities. | Trap charge carriers, reducing conductivity and mobility. | Deep-Level Transient Spectroscopy (DLTS) | researchgate.net |

Charge Transport Phenomena in Tes Pentacene Based Materials

Fundamental Mechanisms of Charge Transport in Organic Semiconductors

Charge transport in organic semiconductors can be broadly understood through two primary models: band-like transport and hopping transport. The operative mechanism in a given material depends on the interplay of electronic coupling between molecules, the energy required to distort the molecular structure upon charging (reorganization energy), and thermal energy. nih.gov

In highly ordered organic crystals with strong intermolecular interactions, charge carriers can become delocalized over multiple molecules, forming energy bands similar to those in traditional inorganic semiconductors. fiveable.meoup.com This "band-like" transport is characterized by a decrease in charge carrier mobility with increasing temperature, as lattice vibrations (phonons) scatter the delocalized carriers. nih.govfiveable.me

Conversely, in more disordered materials or at higher temperatures, charge carriers are typically localized on individual molecules. fiveable.me Transport then occurs through a series of discrete "hops" between adjacent molecules. fiveable.memdpi.com This "hopping" transport is a thermally activated process, meaning that mobility increases with temperature as the carriers gain enough energy to overcome the energy barriers between localized states. nih.govfiveable.me

The transition between these two regimes is not always sharp. researchgate.net In many high-mobility organic semiconductors, including functionalized pentacenes, the transport mechanism at room temperature exists in an intermediate state, where both band-like and hopping characteristics can be observed. nih.govresearchgate.net For instance, simulations on a model organic semiconductor show a transition from thermally activated transport at low temperatures to a band-like decay of mobility at higher temperatures. nih.gov As the electronic coupling between molecules increases, the thermally activated regime diminishes. nih.gov

When a charge carrier is introduced into an organic semiconductor, it can cause a local distortion in the surrounding molecular lattice. ossila.comwikipedia.org This combination of the charge carrier and its associated lattice distortion is known as a polaron. ossila.comossila.com The formation of polarons is a key characteristic of charge transport in organic materials and has a significant impact on charge carrier mobility. ossila.comwikipedia.org

The charge carrier becomes "self-trapped" within this distortion, and its movement through the material requires the concurrent movement of the associated molecular distortion, which slows down the transport process. ossila.comossila.com The strength of the interaction between the charge carrier and the molecular vibrations (electron-phonon coupling) determines the size and nature of the polaron. ossila.comarxiv.org In materials with strong electron-phonon coupling, small, localized polarons are formed, and transport is dominated by hopping. arxiv.org

Recent research suggests that in high-mobility organic crystals, the charge carriers can form "flickering polarons," which are delocalized over several molecules (10-20) and constantly change their size and shape due to thermal fluctuations. cnr.itnih.gov These polarons propagate through the material in short bursts of wave function expansion. nih.gov The dynamics of how a delocalized electron collapses into a polaron is a rapid process, observed to occur within 100 femtoseconds in some systems. aps.org

The extent to which a charge carrier can delocalize over neighboring molecules is a critical factor determining the charge transport mechanism and mobility. nih.govacs.org This delocalization is directly related to the strength of the electronic couplings between adjacent molecules, which is a measure of the overlap of their respective molecular orbitals. acs.orgnih.gov

Stronger electronic couplings lead to greater charge carrier delocalization, which in turn promotes more efficient, band-like transport. nih.govacs.org Conversely, weak electronic couplings result in localized charges and a hopping transport mechanism. researchgate.net The degree of delocalization is influenced by the relative strength of these electronic couplings compared to the reorganization energy and thermal fluctuations. nih.govacs.org

Anisotropy of Charge Carrier Mobility in TES Pentacene (B32325) Crystals and Films

The charge carrier mobility in TES pentacene is not uniform in all directions within the material; it exhibits significant anisotropy. This directional dependence is a direct consequence of the specific arrangement of the molecules in the crystal lattice and the resulting differences in electronic coupling along different crystallographic axes. aip.orgoregonstate.edu

The molecular structure of this compound, with its triethylsilylethynyl side groups, favors a one-dimensional (1D) slipped-stack packing arrangement. rsc.orgresearchgate.net This molecular packing leads to a highly anisotropic charge transport behavior, where the mobility is significantly higher along the direction of the π-π stacking. aip.orgrsc.org This is in contrast to other functionalized pentacenes like TIPS-pentacene, where bulkier side groups promote a two-dimensional (2D) "brick-wall" packing structure, allowing for more two-dimensional charge transport. rsc.orgresearchgate.net

Studies using ultrafast optical pump-terahertz probe techniques on single crystals of this compound have confirmed the presence of highly anisotropic charge carrier mobility. aip.orgoregonstate.edu These experiments revealed a mobility anisotropy factor of approximately 12 ± 6 in the a-b plane of the crystal, which is consistent with a crystal structure that favors 1D charge transport. aip.orgoregonstate.edu In contrast, TIPS-pentacene, which supports 2D charge transport, exhibits a much lower mobility anisotropy of about 3.5. aip.orgoregonstate.edu Theoretical band-structure calculations also predict a stronger mobility anisotropy for crystal structures that favor 1D charge transport, like that of this compound. aip.orgoregonstate.edu

The orientation of the this compound molecules within a thin film or crystal directly dictates the direction of highest charge carrier mobility. rsc.orgresearchgate.net In this compound, the highest mobility is observed when the charge transport direction is aligned with the long axis of the needle-like crystalline structures that form during solution processing, which corresponds to the direction of maximum π-orbital overlap. rsc.orgresearchgate.net

The significant difference in mobility anisotropy between TES-pentacene and its counterpart, TIPS-pentacene, underscores the critical role that molecular packing and the resulting dimensionality of charge transport pathways play in the electronic properties of these materials. rsc.orgresearchgate.net

Impact of Morphological Features on Charge Transport Performance

The morphology of the this compound film, from the nanoscale arrangement of molecules to the macroscopic structure of the film, plays a critical role in its charge transport properties.

Polycrystalline organic semiconductor films are characterized by the presence of grain boundaries, which are interfaces between crystalline domains. These boundaries are a significant impediment to charge transport. In materials like this compound, grain boundaries introduce energetic barriers and act as trapping sites for charge carriers, which can drastically reduce carrier mobility. mpg.deresearchgate.net The resistance at grain boundaries can be orders of magnitude higher than within a single crystal grain, making them a primary bottleneck for charge transport, especially at low gate fields. mpg.de

Interfacial trapping, occurring at the interface between the semiconductor and the dielectric layer, is another critical factor. aip.org Traps can arise from crystalline defects, impurities, or roughness at this interface. aip.orgmdpi.com A higher density of interfacial traps necessitates a larger gate voltage to fill these traps before a conductive channel can be formed, leading to an increased threshold voltage and reduced effective mobility. aip.orgmdpi.com In some cases, blending the organic semiconductor with an insulating polymer can help mitigate interfacial charge traps by promoting vertical phase separation, where the semiconductor concentrates near the substrate, leading to improved device performance. researchgate.netmdpi.com

Studies on similar organic semiconductors like TIPS pentacene have shown that the impact of grain boundaries is dependent on the crystal packing structure and the degree of misorientation between adjacent grains. mpg.deresearchgate.net While larger crystal grains generally lead to higher mobility by reducing the number of grain boundaries, the orientation of these grains relative to the direction of current flow is also crucial. mdpi.comscirp.org

The thickness of the this compound film is a critical parameter influencing charge transport. Charge transport in OFETs predominantly occurs within the first few molecular layers adjacent to the dielectric interface. researchgate.netpsu.edu For very thin films, incomplete surface coverage and a high density of traps can lead to poor charge transport and low mobility. researchgate.net As the film thickness increases, the morphology and molecular ordering can change. scirp.orgresearchgate.net

Research on pentacene has shown that mobility can initially increase with thickness as a more ordered and continuous film is formed. researchgate.net However, beyond an optimal thickness, mobility may decrease. scirp.org This can be attributed to factors such as increased surface roughness and the formation of smaller, more disorganized grains in thicker films, which increases the likelihood of charge carriers being trapped. scirp.org

Surface roughness, both of the dielectric substrate and the semiconductor film itself, has a detrimental effect on charge carrier mobility. researchgate.net A smoother dielectric surface promotes better molecular ordering and two-dimensional growth of the semiconductor film, leading to improved device performance. researchgate.net Increased surface roughness can disturb the molecular and mesoscale ordering of the pentacene film, leading to a reduction in charge carrier mobility. researchgate.net The impact of roughness can be significant; for instance, a high surface roughness (greater than 0.9 nm) has been found to limit the potential for improving FET performance. researchgate.net

Crystalline defects and disorder within the this compound film are major factors that limit charge transport. Organic single crystals, with their regular molecular packing and fewer structural defects, typically exhibit the highest carrier mobilities. rsc.org In polycrystalline films, defects are often concentrated at grain boundaries. researchgate.net These defects can create localized electronic states within the bandgap that act as traps for charge carriers, impeding their movement through the material. consensus.app

The presence of impurities can also disrupt the crystal lattice, leading to scattering of charge carriers and a reduction in mobility. condmatjclub.org For example, the oxidation products of pentacene can act as such impurities. condmatjclub.org The molecular packing and the degree of intermolecular electronic coupling are crucial for efficient charge transport. mdpi.com this compound is known to have a one-dimensional slipped-stack packing structure, which results in highly anisotropic charge transport, with mobility being significantly higher along the stacking direction. rsc.org Any disruption to this ordered packing, whether from defects, grain boundaries, or impurities, will negatively impact the charge transport properties.

Table 1: Impact of Morphological Features on this compound Mobility This table is interactive. Click on the headers to sort the data.

| Morphological Feature | Effect on Charge Transport | Governing Mechanism |

|---|---|---|

| Grain Boundaries | Decrease mobility | Act as potential barriers and charge trapping sites, increasing resistance. mpg.deresearchgate.net |

| Interfacial Trapping | Decrease mobility, increase threshold voltage | Traps at the semiconductor-dielectric interface must be filled before a conductive channel can form. aip.orgmdpi.com |

| Film Thickness | Optimal thickness exists for maximum mobility | Very thin films have poor connectivity; very thick films can have increased roughness and smaller grains. scirp.orgresearchgate.netresearchgate.net |

| Surface Roughness | Decrease mobility | Disturbs molecular ordering and creates scattering sites. researchgate.net |

| Crystalline Defects & Disorder | Decrease mobility | Create localized trap states and disrupt intermolecular electronic coupling. researchgate.netconsensus.appcondmatjclub.org |

Temperature Dependence of Charge Carrier Mobility in this compound

The relationship between temperature and charge carrier mobility provides crucial insights into the dominant charge transport mechanism in this compound. Generally, in organic semiconductors, mobility can exhibit either a "band-like" or a "thermally activated" (hopping) behavior.

In the case of band-like transport, mobility increases as the temperature decreases, following a power-law relationship (µ ∝ T⁻ⁿ). nih.gov This behavior is characteristic of highly ordered materials, like single crystals, where charge carriers are delocalized and their movement is limited by scattering with lattice vibrations (phonons), which decrease at lower temperatures. condmatjclub.orgexeter.ac.uk

Conversely, thermally activated transport is characterized by mobility that increases with temperature. This is typical for disordered or polycrystalline materials where charge carriers are localized and require thermal energy to "hop" between adjacent molecules or localized states, such as those at grain boundaries or defects. umn.eduresearchgate.net The mobility in this regime often follows an Arrhenius-like behavior, with an activation energy (Eₐ) that represents the energy barrier for hopping. scirp.org

For this compound and similar functionalized pentacenes, the observed temperature dependence can be a complex interplay of these mechanisms. At higher temperatures, a band-like behavior might be observed, but as the temperature is lowered, the influence of traps and disorder can become more pronounced. nih.govumn.edu In some systems, a crossover from band-like to thermally activated transport can occur as the temperature is decreased, especially if strain-induced traps are present due to a mismatch in the thermal expansion coefficients of the semiconductor and the substrate. nih.gov Studies on related anthradithiophene (ADT) derivatives have shown that at certain time scales after photoexcitation, charge carriers propagate via thermally and electric field-activated hopping with a small activation energy. aps.org At very low temperatures (e.g., below 40 K), transport in polycrystalline pentacene can be dominated by variable-range hopping mechanisms. aps.org The specific temperature dependence for this compound will be strongly influenced by the film's morphology, purity, and the device architecture. researchgate.netumn.edu

Table 2: Temperature Dependence of Mobility in Pentacene-Based Materials This table is interactive. Click on the headers to sort the data.

| Transport Regime | Mobility vs. Temperature Relationship | Dominant Mechanism | Typical Material System |

|---|---|---|---|

| Band-like | Increases as temperature decreases (µ ∝ T⁻ⁿ) | Delocalized carriers scattered by lattice phonons. condmatjclub.orgnih.govexeter.ac.uk | High-purity single crystals, materials with low defect density. nih.gov |

| Thermally Activated (Hopping) | Increases as temperature increases (Arrhenius-like) | Localized carriers hopping between sites, overcoming an energy barrier (Eₐ). scirp.orgumn.eduresearchgate.net | Polycrystalline or disordered films with traps and grain boundaries. umn.edu |

| Variable-Range Hopping | Increases with temperature (specific dependence) | Hopping between localized states at very low temperatures. aps.org | Polycrystalline films at cryogenic temperatures. aps.org |

Applications of Tes Pentacene in Organic Electronic Devices

Organic Field-Effect Transistors (OFETs) Utilizing TES Pentacene (B32325) as Active Layer

Triethylsilylethynyl (TES) pentacene is a functionalized derivative of pentacene, an organic molecule widely studied for its excellent charge transport properties. nih.govtcichemicals.com The addition of TES functional groups enhances the solubility of pentacene in common organic solvents, making it suitable for solution-based processing techniques. nih.govscirp.org This processability is a significant advantage for manufacturing large-area and low-cost flexible electronics. inoe.roasianssr.org In Organic Field-Effect Transistors (OFETs), TES pentacene serves as the active semiconductor layer where charge transport occurs. postech.ac.kr The performance of these devices is critically dependent on the molecular ordering and morphology of the this compound thin film. scirp.orgpostech.ac.kr As a p-type semiconductor, charge transport in this compound is dominated by holes moving through the highest occupied molecular orbital (HOMO) level. mdpi.com The arrangement of the π-conjugated systems in the pentacene core is crucial for efficient intermolecular charge hopping, which is the primary mechanism for charge transport in these organic materials. tcichemicals.com

Device Architectures and Fabrication Techniques

This compound-based OFETs are typically fabricated in a thin-film transistor architecture. Common device configurations include the bottom-gate, top-contact (BGTC) and bottom-gate, bottom-contact (BGBC) structures. nih.govresearchgate.net In the BGTC configuration, the source and drain electrodes are deposited on top of the semiconductor layer, which can lead to better contact and charge injection. inoe.roresearchgate.net The BGBC structure, where the electrodes are pre-patterned on the dielectric layer before the semiconductor deposition, offers simpler fabrication. researchgate.net

The solubility of this compound allows for a variety of solution-based fabrication techniques, which are advantageous for low-cost and large-area manufacturing. scirp.orgresearchgate.net These methods include:

Spin-coating : A widely used technique where a solution of this compound is dispensed onto a substrate, which is then spun at high speed to create a thin, uniform film. scirp.orgakademiabaru.comtcichemicals.com

Inkjet printing : This method allows for the direct patterning of the semiconductor layer by depositing droplets of the this compound ink onto specific areas of the substrate, minimizing material waste. nih.govresearchgate.net

Drop-casting : In this technique, a droplet of the this compound solution is carefully placed onto the substrate and allowed to dry slowly. encyclopedia.pub This slow evaporation can promote the growth of large, highly ordered crystalline domains, which is beneficial for charge transport. encyclopedia.pub

These solution-processing methods are compatible with a range of substrates, including rigid silicon/silicon dioxide (Si/SiO₂) wafers and flexible plastics, paving the way for diverse applications. nih.govresearchgate.net

Electrical Performance Characterization and Optimization

The electrical performance of this compound OFETs is evaluated by several key parameters, including field-effect mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). inoe.roinoe.ro Field-effect mobility quantifies the velocity of charge carriers in the semiconductor channel under an applied electric field and is a primary indicator of transistor performance. researchgate.net The Ion/Ioff ratio represents the difference in drain current between the "on" (conducting) and "off" (non-conducting) states of the transistor, which is crucial for digital switching applications. osti.gov The threshold voltage is the minimum gate voltage required to turn the transistor on. inoe.ro

Optimization of these parameters is a major focus of research. High mobility values, often exceeding 0.1 cm²/Vs, have been reported for solution-processed this compound and its close analog, TIPS-pentacene. researchgate.netresearchgate.netrsc.org On/off ratios are typically in the range of 10⁵ to 10⁷, indicating effective switching behavior. inoe.roresearchgate.netrsc.org Performance is highly dependent on the processing conditions, such as the choice of solvent, solution concentration, and annealing temperature, which all influence the crystallinity and morphology of the semiconductor film. scirp.org For instance, using solvents with different boiling points can affect the evaporation rate and thus the crystal growth of the active layer. scirp.org

| Pentacene Derivative | Dielectric Material | Fabrication Method | Mobility (cm²/Vs) | On/Off Ratio | Substrate |

|---|---|---|---|---|---|

| TIPS-Pentacene | PVA | Solution-Processed (Direct-Write Printing) | 0.449 | 10⁸ | Glass |

| Pentacene | PVA/PVP Bilayer | - | 1.12 | - | ITO Glass |

| Pentacene | PMMA/PVP Bilayer | - | 1.51 | 10⁵ | PET (Flexible) |

| TIPS-Pentacene/APC | - | Inkjet Printing | 0.27 | - | PET (Flexible) |

| Pentacene | SiO₂ with HfO₂ | - | - | 2 x 10⁷ | - |

| Pentacene Precursor | - | Spin-Heat Procedure | 0.38 | 10⁶ | - |

Interface Engineering for Enhanced OFET Performance

The performance of OFETs is highly sensitive to the properties of the interfaces, particularly the semiconductor/dielectric and electrode/semiconductor interfaces. postech.ac.kr Charge transport in the transistor occurs within the first few molecular layers of the semiconductor at the dielectric interface, making this region critical. postech.ac.kr Similarly, efficient charge injection from the source electrode and collection at the drain electrode are essential for high performance. postech.ac.kr Therefore, interface engineering has become a key strategy for optimizing this compound-based OFETs. acs.org

Modifying the surface of the gate dielectric before depositing the this compound layer can dramatically improve device performance. postech.ac.kr The goal is to create a surface that promotes favorable growth of the organic semiconductor film, reduces charge trapping, and has low surface roughness. postech.ac.krresearchgate.net

Common modification techniques include:

Self-Assembled Monolayers (SAMs) : Treating the dielectric surface (commonly SiO₂) with a SAM, such as octadecyltrichlorosilane (B89594) (OTS), can change the surface energy from hydrophilic to hydrophobic. postech.ac.kr This modification can lead to the growth of larger pentacene crystal grains, which reduces the number of grain boundaries that impede charge transport, thereby increasing mobility. postech.ac.kr

Polymer Buffer Layers : A thin layer of a polymer, such as poly(4-vinylphenol) (PVP) or polystyrene (PS), can be coated onto the dielectric. mdpi.comnih.gov These layers can provide a smoother, more chemically compatible surface for pentacene growth. postech.ac.krnih.gov Bilayer dielectrics, such as a combination of high-k polyvinyl alcohol (PVA) and low-k PVP, have been shown to significantly increase field-effect mobility. nih.gov The use of a PMMA/PVP double dielectric layer has resulted in mobilities as high as 1.51 cm²/Vs in flexible OFETs. rsc.org

High-k Dielectrics : Utilizing materials with a high dielectric constant (high-k), such as hafnium oxide (HfO₂) or aluminum oxide (Al₂O₃), allows for strong capacitive coupling at lower operating voltages. inoe.roinoe.ro This reduces power consumption and can improve device performance by inducing a higher charge carrier density in the channel for a given gate voltage. inoe.ro

The choice of dielectric and surface treatment directly influences the morphology of the pentacene film and the density of trap states at the interface, which are critical factors for achieving high-performance devices. postech.ac.krresearchgate.net

One key issue is the energy level mismatch between the work function of the electrode metal and the HOMO level of the pentacene. omec.org.uk Gold (Au) is often used because its work function is relatively close to the HOMO of pentacene, but a significant injection barrier often remains. mdpi.com

Methods to improve electrode contacts include:

Doping at the Contacts : Selectively doping the pentacene layer in the region underneath the electrodes can improve charge injection. omec.org.uk For example, doping with materials like iron(III) chloride (FeCl₃) or tetrafluoro-tetracyanoquinodimethane (F₄TCNQ) can create a heavily doped region that facilitates charge transfer from the metal to the semiconductor. mdpi.comomec.org.uk This can change the nature of the contact from a tunneling-based injection to a more efficient Schottky barrier. omec.org.ukmanchester.ac.uk

Insertion of Interlayers : Introducing a thin buffer layer between the electrode and the semiconductor can reduce the injection barrier. mdpi.com For instance, a thin layer of molybdenum oxide (MoO₃) can be used to facilitate hole injection from the gold electrode into the pentacene layer. bohrium.com Modifying the gold surface with a monolayer of fullerene (C₆₀) has also been shown to lower the hole-injection barrier. aps.org

Development of Flexible and Transparent this compound-Based OFETs

A major advantage of solution-processable semiconductors like this compound is their compatibility with flexible and transparent substrates, enabling the fabrication of next-generation electronics. researchgate.netnih.gov

Flexible OFETs : By using plastic substrates such as polyethylene (B3416737) terephthalate (B1205515) (PET) or polyethylene naphthalate (PEN), researchers have fabricated high-performance flexible OFETs. rsc.orgresearchgate.net These devices maintain their electrical characteristics even when subjected to significant mechanical bending. researchgate.netrsc.org For example, flexible pentacene OFETs on PET have demonstrated mobilities up to 1.51 cm²/Vs and have shown excellent stability after thousands of bending cycles. rsc.org The intrinsic flexibility of crystalline solution-processed organic semiconductors makes them highly suitable for applications in wearable electronics, rollable displays, and smart sensors. researchgate.netrsc.org

Transparent OFETs : To achieve transparency, all components of the OFET—the substrate, electrodes, dielectric, and semiconductor—must be transparent. nih.gov While this compound itself has some absorption in the visible spectrum, very thin films can be reasonably transparent. The primary challenge lies in the electrodes. Indium tin oxide (ITO) is a common transparent conductor used for gate and source/drain electrodes. nih.govresearchgate.net Alternative materials like graphene are also being explored for use as transparent and flexible electrodes. nih.gov The development of fully transparent, flexible OFETs opens possibilities for applications such as transparent displays integrated into windows or car windshields. nih.gov

Organic Photovoltaics (OPVs) Incorporating this compound

Soluble pentacene derivatives are promising materials for organic solar cells due to their strong light absorption in the visible spectrum and good charge transport properties. spie.orgwikipedia.org Pentacene's ability to absorb light in the red part of the visible spectrum makes it an ideal partner for common electron acceptor materials like fullerenes, which primarily absorb in the blue region of the spectrum. spie.org The addition of silyl (B83357) groups, such as in this compound or the more extensively researched TIPS-pentacene, allows for the fabrication of these devices using cost-effective, solution-based techniques like spin-coating, as opposed to the vacuum deposition required for unsubstituted pentacene. researchgate.netsigmaaldrich.com This processability is crucial for the development of low-cost, large-area, and flexible solar cells. spie.org

Role of this compound as an Electron Donor Material

In organic photovoltaic devices, a donor material absorbs photons to create excitons (bound electron-hole pairs) and transports the resulting holes to the anode. Silylated pentacenes, including this compound, function as the electron donor (or p-type semiconductor) in OPVs. researchgate.netmustafakurban.com The core pentacene structure is responsible for the primary optoelectronic properties, while the silyl side chains improve processability.

The performance of an OPV is highly dependent on the relative energy levels of the donor and acceptor materials. The highest occupied molecular orbital (HOMO) of the donor must align appropriately with the lowest unoccupied molecular orbital (LUMO) of the acceptor to facilitate efficient exciton (B1674681) dissociation, where the electron is transferred to the acceptor and the hole remains on the donor. researchgate.net Soluble pentacene derivatives are frequently paired with fullerene derivatives, such as C60 or phenyl-C61-butyric acid methyl ester (PCBM), which serve as effective electron acceptors. spie.orgwikipedia.org

Heterojunction and Bulk Heterojunction Device Architectures

Soluble pentacene derivatives are utilized in two primary OPV device architectures: the planar heterojunction and the bulk heterojunction (BHJ).

Planar Heterojunction: In this simpler architecture, distinct layers of the donor and acceptor materials are deposited sequentially between two electrodes. A typical device structure consists of a transparent conductive oxide (like ITO), a hole transport layer, a layer of the pentacene derivative (donor), a layer of a fullerene derivative (acceptor), and a metal cathode. nih.gov While straightforward to fabricate, the efficiency of planar heterojunctions is often limited by the short exciton diffusion length in organic materials. Only excitons generated within this diffusion length of the donor-acceptor interface can be dissociated effectively. spie.org

Bulk Heterojunction (BHJ): To overcome the limitation of exciton diffusion length, the BHJ architecture blends the donor and acceptor materials together to form a single photoactive layer. wikipedia.orgunica.it This creates a three-dimensional, interpenetrating network with a vastly increased interfacial area between the donor and acceptor domains. wikipedia.org This structure ensures that virtually any exciton generated in the active layer is close enough to an interface to dissociate into free charge carriers. unica.it The separated electrons and holes are then transported through the acceptor and donor phases, respectively, to be collected at the corresponding electrodes. rsc.org The BHJ design has proven to be highly effective for organic solar cells, leading to significant improvements in power conversion efficiency. unica.it

Strategies for Efficiency Enhancement Through Molecular Doping

One approach involves doping the pentacene donor layer with a strong electron-accepting molecule. This p-doping process can increase the concentration of charge carriers (holes) in the pentacene layer, thereby improving its conductivity and facilitating more efficient charge extraction. Research has shown that doping pentacene can improve the internal quantum efficiency by several orders of magnitude, leading to a significant increase in the external energy conversion efficiency, with demonstrated values as high as 2.4%. nih.gov

Another strategy is to create a ternary blend active layer by adding pentacene as a dopant to an existing donor-acceptor (e.g., P3HT:PCBM) blend. In one such study, the addition of pentacene to a P3HT:PCBM active layer, combined with a lithium fluoride buffer layer, increased the power conversion efficiency (PCE) from 0.64% to 2.65%. cornell.edu The improvement was attributed to increased photon absorption and enhanced carrier mobility as a result of the doping. cornell.edu

The table below summarizes the impact of doping on the performance of a pentacene-based organic solar cell.

| Device Structure | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) |

| Reference (P3HT:PCBM) | 2.85 | 0.55 | 41 | 0.64 |

| Doped (P3HT:PCBM:Pentacene) with LiF | 8.32 | 0.61 | 52 | 2.65 |

| Data sourced from a study on ternary organic solar cells. cornell.edu |

Other Emerging Organic Electronic Applications

Beyond photovoltaics, the excellent semiconductor properties and solution processability of this compound and its analogues make them highly suitable for other organic electronic applications, most notably organic field-effect transistors (OFETs).

OFETs are fundamental building blocks for a range of flexible electronic applications, including displays, sensors, and logic circuits. researchgate.netinoe.ro Soluble pentacene derivatives, such as TIPS-pentacene and 1,4,8,11-tetramethyl-6,13-triethylsilylethynyl pentacene (TMTES-pentacene), are among the highest-performing small-molecule semiconductors for these devices. sigmaaldrich.comossila.com They exhibit high charge carrier mobilities, which is a critical parameter for transistor performance. ossila.com For instance, TMTES-pentacene has demonstrated mobilities as high as 4.34 cm²/Vs. ossila.com Blending these molecules with insulating polymers like polystyrene has been shown to be an effective strategy for optimizing film morphology and device performance. researchgate.net

Additionally, these materials are being explored in organic photodetectors and phototransistors. kjmm.orgrsc.orgresearchgate.net These devices convert light signals into electrical signals and have potential applications in imaging, sensing, and optical communications. kjmm.orgresearchgate.net Pentacene-based phototransistors have demonstrated fast response times and high responsivity. rsc.org Blending silylated pentacenes with photosensitive polymers like P3HT can further enhance the optical response characteristics of the resulting transistor. kjmm.org

The table below presents typical performance metrics for OFETs based on soluble pentacene derivatives.

| Semiconductor | Dielectric | Mobility (cm²/Vs) | On/Off Ratio |

| TMTES-Pentacene | CYTOP© | 3.5 | - |

| TMTES-Pentacene with binder | High-permittivity polymer | 4.34 | - |

| TIPS-Pentacene | - | up to 1.8 | - |

| Data sourced from various studies on OFETs. sigmaaldrich.comossila.com |

Advanced Characterization Methodologies for Tes Pentacene Research

Structural Characterization Techniques

Structural analysis is fundamental to correlating the molecular arrangement of TES pentacene (B32325) with its electronic performance. Techniques in this category probe the crystalline nature, surface features, and molecular packing of TES pentacene in thin films and single crystals.

X-ray Diffraction (XRD) and Grazing Incidence Wide Angle X-ray Scattering (GIWAXS) for Crystalline Order

X-ray Diffraction (XRD) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are powerful, non-destructive techniques used to investigate the crystalline structure of materials. In the study of this compound, these methods reveal the arrangement of molecules, the degree of crystallinity, and the orientation of crystalline domains, which are crucial factors for charge transport in organic field-effect transistors (OFETs).

As-cast films of this compound have been shown to be crystalline, as confirmed by 2D GIWAXS measurements. rsc.org For functionalized pentacenes like TIPS-pentacene, a related compound, out-of-plane XRD patterns show a primary diffraction peak corresponding to the (001) plane, indicating that the molecules arrange with their c-axis perpendicular to the substrate. rsc.org This orientation results in the π-π stacking being parallel to the substrate, which is favorable for charge transport. rsc.org

GIWAXS studies on similar functionalized pentacenes have provided detailed information on molecular packing in thin films. researchgate.net For instance, in TIPS-pentacene, GIWAXS images reveal diffraction signals corresponding to the c-axis of the unit cell, confirming a high degree of crystalline order. researchgate.net The technique is sensitive enough to distinguish between different crystalline phases and to determine the orientation of molecules relative to the substrate. cornell.edumdpi.com For example, on weakly interacting substrates like SiO₂, the pentacene plane orients with its short axis perpendicular to the surface. researchgate.net

Table 1: Representative XRD Data for Functionalized Pentacenes

| Compound | Technique | Diffraction Peak (2θ) | Corresponding Plane | Inter-planar Distance (d-spacing) | Reference |

| TIPS-pentacene | XRD | 5.54° | (001) | 16.01 Å | rsc.org |

| TIPS-pentacene | GIWAXS | - | (001) | 16.6-16.7 Å | researchgate.net |

This table presents typical data for a closely related and well-studied derivative, TIPS-pentacene, to illustrate the type of information obtained from XRD and GIWAXS experiments.

Atomic Force Microscopy (AFM) for Surface Morphology and Thin Film Topology

Atomic Force Microscopy (AFM) is an indispensable tool for visualizing the surface morphology and topology of this compound thin films at the nanoscale. tandfonline.com It provides direct images of the film's surface, revealing features such as grain boundaries, terraces, and molecular steps, which significantly influence device performance.

AFM studies have been used to characterize the surface of pentacene and its derivatives on various substrates. tandfonline.comcardiff.ac.uk The technique can be performed in different modes, such as contact mode or tapping mode, to obtain high-resolution topographical images. ntmdt-si.comnih.gov For example, AFM has been used to image the dendritic structures of pentacene adlayers and to study the evolution of thin film growth. ntmdt-si.comacs.org The information obtained from AFM, such as surface roughness and the size and shape of nanostructures, is critical for optimizing film deposition processes. tandfonline.comcardiff.ac.uk

In situ AFM allows for the real-time observation of morphological changes during film growth, providing insights into the nucleation and growth mechanisms. acs.org This capability is crucial for understanding how processing conditions affect the final film structure.

Scanning Tunneling Microscopy (STM) for Molecular-Level Arrangement

Scanning Tunneling Microscopy (STM) offers unparalleled spatial resolution, enabling the direct visualization of individual molecules and their arrangement on a conductive surface. nih.gov This technique is instrumental in understanding the self-assembly of this compound and the influence of the substrate on its molecular packing. researchgate.net

STM studies have successfully imaged the molecular orbitals of pentacene, providing a deeper understanding of its electronic structure. acs.orgresearchgate.net By using a functionalized tip, STM can even achieve chemical sensitivity, allowing for the identification of specific parts of a molecule. nih.gov Theoretical calculations are often used in conjunction with STM experiments to interpret the complex images and to gain a more complete picture of the molecule-substrate interactions. nih.govacs.org STM has been used to investigate the ordering of pentacene on various substrates, including insulating layers, which is relevant for device applications. mpg.de

Spectroscopic Characterization Techniques

Spectroscopic techniques probe the electronic properties of this compound by measuring its interaction with electromagnetic radiation. These methods provide information about electronic transitions, molecular packing, and excited-state dynamics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Molecular Packing

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying the electronic structure of molecules. scribd.comshu.ac.uk The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy levels. rsc.orguobasrah.edu.iqwikipedia.org In this compound, these transitions are typically π-π* transitions within the conjugated pentacene core. shu.ac.uk

The UV-Vis absorption spectrum of this compound is sensitive to its aggregation state and molecular packing. In dilute solutions, the spectrum exhibits sharp vibronic features characteristic of isolated molecules. In thin films, these features often broaden and shift due to intermolecular interactions. rsc.org A redshift in the absorption spectrum of a film compared to the solution is indicative of H-aggregation, a type of molecular packing that is common in pentacene derivatives and can influence charge transport and singlet fission dynamics. rsc.org The relative intensities of the vibronic peaks can also provide information about the degree of order in the film. rsc.org